

MC-VC-Pabc-DNA31 solubility and formulation for experiments

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Compound of Interest

Compound Name: MC-VC-Pabc-DNA31

Cat. No.: B12433427

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Application Notes and Protocols for MC-VC-Pabc-DNA31

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, formulation, and experimental use of **MC-VC-Pabc-DNA31**, an antibody-drug conjugate (ADC) payload-linker system. The protocols outlined below are intended to serve as a guide for researchers utilizing this compound in preclinical studies.

Introduction to MC-VC-Pabc-DNA31

MC-VC-Pabc-DNA31 is a drug-linker conjugate designed for the development of ADCs. It comprises the potent RNA polymerase II inhibitor, DNA31, linked via a cathepsin B-cleavable valine-citrulline (VC) linker to a p-aminobenzylcarbamate (Pabc) self-immolative spacer. This system is designed for stable circulation in the bloodstream and targeted release of the cytotoxic payload within cancer cells that internalize the ADC.

Mechanism of Action:

Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized, typically via endocytosis. Within the acidic environment of the lysosome, the VC linker is cleaved by proteases such as cathepsin B, which are often overexpressed in tumor

cells[1][2][3]. This cleavage triggers the self-immolation of the Pabc spacer, leading to the release of the DNA31 payload into the cytoplasm[2][3]. DNA31 then translocates to the nucleus and inhibits RNA polymerase II, leading to a global shutdown of transcription. This cessation of mRNA synthesis results in the depletion of short-lived anti-apoptotic proteins and the activation of the intrinsic apoptotic pathway, ultimately leading to cancer cell death.

Solubility and Formulation

Proper dissolution and formulation of **MC-VC-Pabc-DNA31** are critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility and recommended formulations for in vitro and in vivo applications.

Table 1: Solubility of MC-VC-Pabc-DNA31

Solvent	Concentration	Remarks
DMSO	50 mg/mL (33.39 mM)	Ultrasonic treatment may be required to achieve full dissolution.

Data sourced from product data sheets.

Table 2: Recommended Formulations for Experiments

Application	Formulation Composition	Final Concentration	Preparation Notes
In Vitro	DMSO	Up to 50 mg/mL	Prepare a concentrated stock solution in DMSO. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically $\leq 0.5\%$).
In Vivo (Method 1)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	3 mg/mL (2.00 mM)	Add each solvent sequentially and mix thoroughly between each addition. Ultrasonic treatment may be necessary to obtain a clear solution. Prepare fresh on the day of use.
In Vivo (Method 2)	10% DMSO, 90% (20% SBE- β -CD in saline)	≥ 3 mg/mL (≥ 2.00 mM)	Add the DMSO stock to the SBE- β -CD solution and mix thoroughly. Prepare fresh on the day of use.

SBE- β -CD: Sulfobutylether- β -cyclodextrin. Data sourced from product data sheets.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of an ADC constructed with **MC-VC-Pabc-DNA31**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC containing **MC-VC-Pabc-DNA31** against a target cancer cell line.

Materials:

- Target cancer cell line (expressing the antigen of interest)
- Negative control cell line (lacking antigen expression)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ADC stock solution (in DMSO)
- Untargeted control ADC
- Free DNA31 payload
- 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

- **ADC Treatment:** a. Prepare serial dilutions of the ADC, control ADC, and free payload in complete medium. b. Carefully remove the medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control. c. Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
- **MTT Assay:** a. Add 20 μ L of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium from the wells. d. Add 150 μ L of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
- **Data Analysis:** a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the untreated control. d. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

ADC Internalization Assay (Flow Cytometry)

This protocol assesses the ability of the target cells to internalize the ADC.

Materials:

- Target cancer cell line
- Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Flow cytometry tubes
- Flow cytometer

Procedure:

- **Cell Seeding:** a. Seed cells in a 24-well plate and allow them to adhere overnight.
- **ADC Incubation:** a. Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL). b. Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C for the longest time point to measure surface binding without internalization.
- **Cell Harvesting and Staining:** a. After incubation, wash the cells twice with cold PBS. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. d. To differentiate between surface-bound and internalized ADC, a quenching agent (e.g., trypan blue) can be added just before analysis to quench the fluorescence of the surface-bound antibody.
- **Flow Cytometry Analysis:** a. Analyze the fluorescence intensity of the cells using a flow cytometer. b. The increase in mean fluorescence intensity over time at 37°C (after quenching) corresponds to the amount of internalized ADC.

In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol evaluates the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

- Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
- Human cancer cell line for xenograft implantation
- ADC formulated for in vivo administration (see Table 2)
- Vehicle control solution
- Calipers for tumor measurement
- Sterile syringes and needles

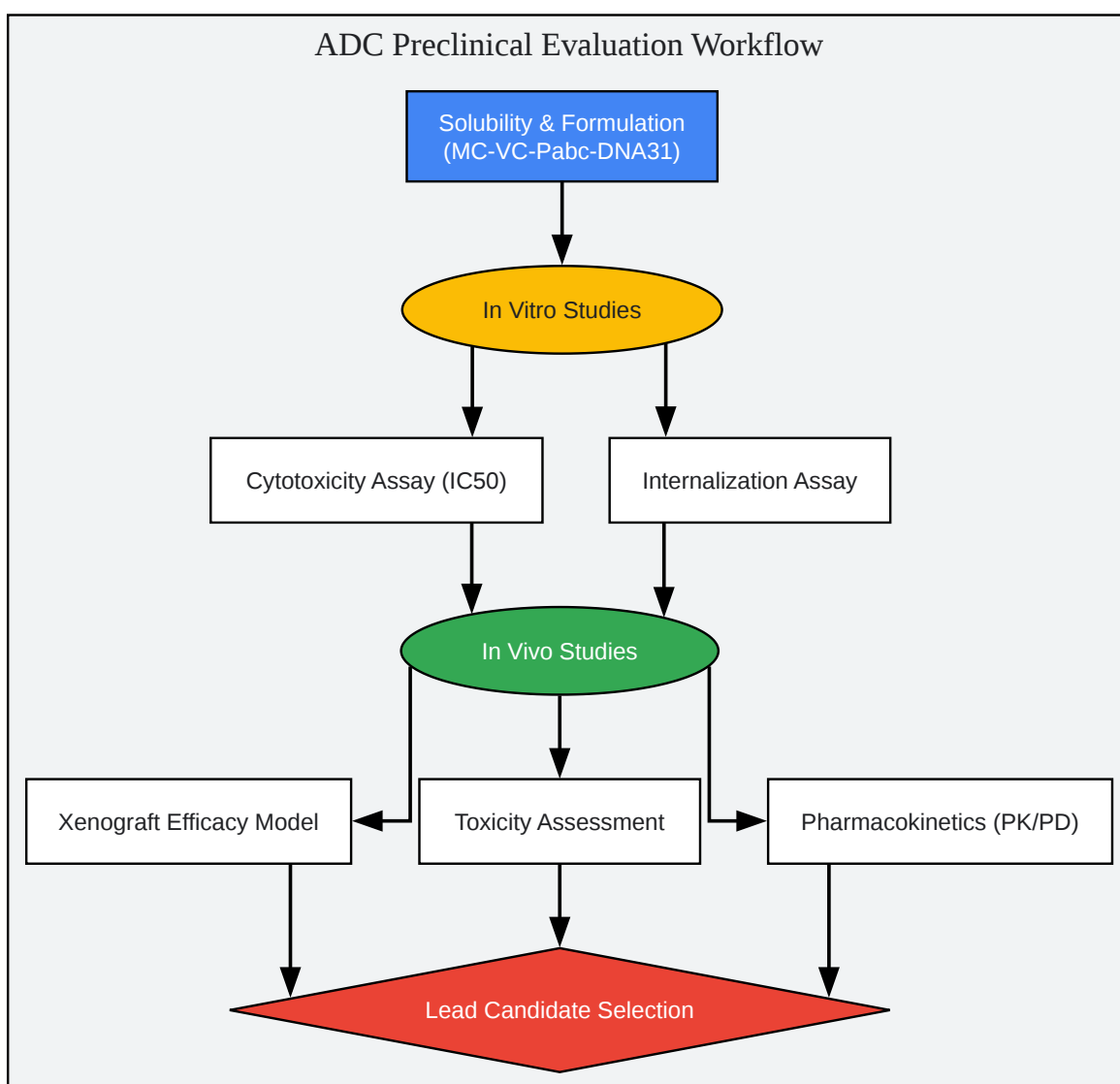
Procedure:

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Caption: Proposed mechanism of DNA31-induced apoptosis.

Experimental Workflow for ADC Evaluation

This diagram outlines the general workflow for the preclinical evaluation of an ADC containing **MC-VC-Pabc-DNA31**.



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Caption: General workflow for ADC preclinical evaluation.

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